molecular formula C9H13NO3 B3373782 1-(Prop-2-enoyl)piperidine-3-carboxylic acid CAS No. 1016501-29-3

1-(Prop-2-enoyl)piperidine-3-carboxylic acid

Cat. No. B3373782
CAS RN: 1016501-29-3
M. Wt: 183.2 g/mol
InChI Key: VBROFLVSVXVQEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Prop-2-enoyl)piperidine-3-carboxylic acid, also known as PPC, is a chemical compound that belongs to the family of piperidine carboxylic acids. PPC has been studied for its potential applications in scientific research due to its unique properties, including its ability to interact with biological systems.

Mechanism of Action

The mechanism of action of 1-(Prop-2-enoyl)piperidine-3-carboxylic acid is not fully understood, but it is believed to involve the modulation of various biological pathways. 1-(Prop-2-enoyl)piperidine-3-carboxylic acid has been shown to interact with receptors in the central nervous system, including the dopamine and serotonin receptors. 1-(Prop-2-enoyl)piperidine-3-carboxylic acid has also been shown to modulate the activity of the immune system, including the production of cytokines.
Biochemical and Physiological Effects:
1-(Prop-2-enoyl)piperidine-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-(Prop-2-enoyl)piperidine-3-carboxylic acid has been shown to modulate the activity of the central nervous system, including the regulation of locomotor activity and the modulation of pain perception. 1-(Prop-2-enoyl)piperidine-3-carboxylic acid has also been shown to have immunomodulatory effects, including the modulation of cytokine production.

Advantages and Limitations for Lab Experiments

1-(Prop-2-enoyl)piperidine-3-carboxylic acid has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. 1-(Prop-2-enoyl)piperidine-3-carboxylic acid also has a well-defined structure, which makes it easy to study its interactions with biological systems. However, 1-(Prop-2-enoyl)piperidine-3-carboxylic acid also has some limitations for use in laboratory experiments. It is a relatively new compound, and its interactions with biological systems are not fully understood. Additionally, the synthesis of 1-(Prop-2-enoyl)piperidine-3-carboxylic acid is a complex process that requires specialized equipment and expertise.

Future Directions

There are several future directions for research on 1-(Prop-2-enoyl)piperidine-3-carboxylic acid. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of the pharmacological properties of 1-(Prop-2-enoyl)piperidine-3-carboxylic acid, including its potential therapeutic applications in the treatment of various diseases. Additionally, future research could focus on the development of new derivatives of 1-(Prop-2-enoyl)piperidine-3-carboxylic acid that have improved pharmacological properties.

Scientific Research Applications

1-(Prop-2-enoyl)piperidine-3-carboxylic acid has been studied for its potential applications in scientific research, particularly in the field of pharmacology. 1-(Prop-2-enoyl)piperidine-3-carboxylic acid has been shown to interact with biological systems, including the central nervous system and the immune system. As a result, 1-(Prop-2-enoyl)piperidine-3-carboxylic acid has been studied for its potential therapeutic applications in the treatment of various diseases.

properties

IUPAC Name

1-prop-2-enoylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-2-8(11)10-5-3-4-7(6-10)9(12)13/h2,7H,1,3-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBROFLVSVXVQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Prop-2-enoyl)piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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